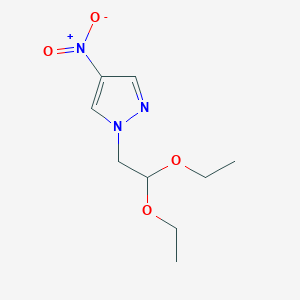
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a diethoxyethyl group and a nitro group attached to the pyrazole ring
準備方法
The synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding aldehyde or carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and aldehydes or carboxylic acids.
科学的研究の応用
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar compounds to 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole include:
1-(2,2-diethoxyethyl)-1H-indole: This compound shares the diethoxyethyl group but has an indole ring instead of a pyrazole ring.
(2,2-diethoxyethyl)benzene: This compound also contains the diethoxyethyl group but is based on a benzene ring.
生物活性
1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis and protein synthesis pathways .
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| This compound | E. coli | TBD |
| 1-(4-nitrophenyl)-3-methylpyrazole | Staphylococcus aureus | 15 µg/mL |
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole compounds in treating parasitic infections. For example, derivatives have been tested against Leishmania species and Trypanosoma brucei, showing promising in vitro activity. The mechanisms may involve interference with metabolic pathways critical for parasite survival .
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Interference : It can disrupt signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole compounds induce oxidative stress in target cells, leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth at concentrations comparable to established antibiotics.
Case Study 2: Anti-inflammatory Response
A murine model was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed a significant reduction in paw edema compared to controls, indicating its potential as an analgesic agent.
特性
IUPAC Name |
1-(2,2-diethoxyethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-8(5-10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOINZKBNHAPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)[N+](=O)[O-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













